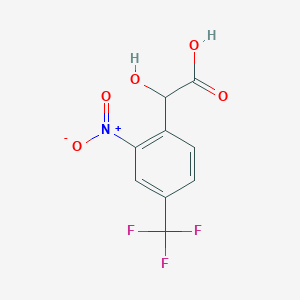
2-Nitro-4-(trifluoromethyl)mandelic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-4-(trifluoromethyl)mandelic acid is an organic compound with the molecular formula C9H7F3NO5 It is a derivative of mandelic acid, where the aromatic ring is substituted with a nitro group at the second position and a trifluoromethyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(trifluoromethyl)mandelic acid typically involves the nitration of 4-(trifluoromethyl)mandelic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and automated systems helps in maintaining the desired reaction conditions and scaling up the production efficiently.
化学反应分析
Types of Reactions
2-Nitro-4-(trifluoromethyl)mandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-Nitro-4-(trifluoromethyl)mandelic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Nitro-4-(trifluoromethyl)mandelic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)mandelic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but differs in the position of functional groups, affecting its reactivity and applications.
4-(Trifluoromethyl)phenylacetic acid: Similar trifluoromethyl substitution but different core structure, leading to different chemical properties.
Uniqueness
2-Nitro-4-(trifluoromethyl)mandelic acid is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and biological properties
属性
分子式 |
C9H6F3NO5 |
|---|---|
分子量 |
265.14 g/mol |
IUPAC 名称 |
2-hydroxy-2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H6F3NO5/c10-9(11,12)4-1-2-5(7(14)8(15)16)6(3-4)13(17)18/h1-3,7,14H,(H,15,16) |
InChI 键 |
UEDMDOKVFLJWPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


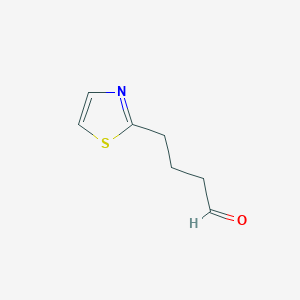
![2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride](/img/structure/B13592937.png)
![1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane](/img/structure/B13592948.png)
![2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13592952.png)
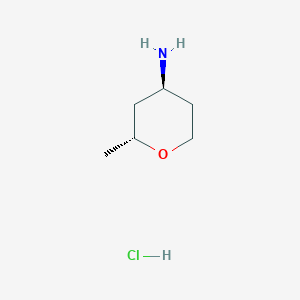
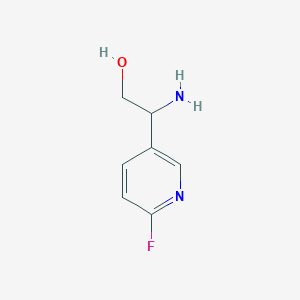
![3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid](/img/structure/B13592974.png)
![4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone](/img/structure/B13592977.png)

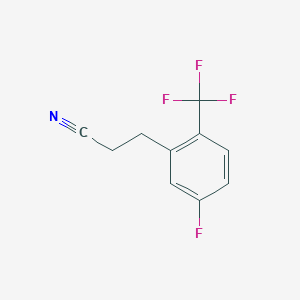
![tert-butylN-[2-(2-bromoethyl)phenyl]carbamate](/img/structure/B13593001.png)
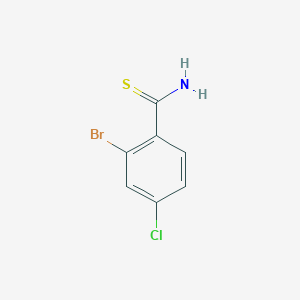
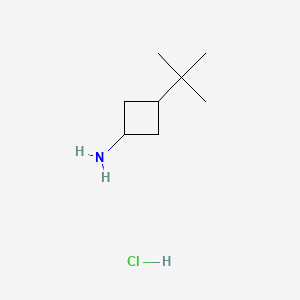
![tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)
